2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide
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Overview
Description
2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base.
Formation of Benzamide Core: The benzamide core can be synthesized by reacting 2,5-dichlorobenzoic acid with an amine derivative.
Coupling Reactions: The final compound can be obtained by coupling the benzothiazole intermediate with the benzamide core under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also require specialized equipment and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted benzamides.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzamide: Shares the benzamide core but lacks the benzothiazole and methanesulfonyl groups.
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide: Similar structure but without the dichloro and oxolan-2-yl groups.
Uniqueness
The unique combination of functional groups in 2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
2,5-dichloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4S2/c1-30(26,27)14-5-7-17-18(10-14)29-20(23-17)24(11-13-3-2-8-28-13)19(25)15-9-12(21)4-6-16(15)22/h4-7,9-10,13H,2-3,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPSHGCNRQYUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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